5,6,7,8-Tetrahydro-1-naphthylamine hydrochloride CAS number
5,6,7,8-Tetrahydro-1-naphthylamine hydrochloride CAS number
An In-depth Technical Guide to 5,6,7,8-Tetrahydro-1-naphthylamine Hydrochloride
Introduction
5,6,7,8-Tetrahydro-1-naphthylamine and its hydrochloride salt are members of the tetralin class of compounds, which are characterized by a fused benzene and cyclohexane ring system. This structural motif is a common scaffold in medicinal chemistry and materials science due to its conformational rigidity and synthetic versatility. As a primary amine, 5,6,7,8-Tetrahydro-1-naphthylamine serves as a crucial starting material and building block for the synthesis of more complex molecules. Its hydrochloride salt is often preferred in laboratory settings for its improved stability and handling characteristics compared to the free base.
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It covers the compound's chemical and physical properties, synthesis, analytical characterization, key applications, and safety protocols, grounding all information in established scientific data.
Chemical Identity and Physicochemical Properties
The foundational step in utilizing any chemical reagent is a thorough understanding of its identity and physical characteristics. 5,6,7,8-Tetrahydro-1-naphthylamine is commonly handled as its free base, a liquid at room temperature, or as its crystalline hydrochloride salt. The CAS Number for the free base is 2217-41-6, while the hydrochloride salt is identified by CAS Number 6271-86-9.[1][2] The salt form enhances stability and simplifies weighing and dissolution in polar solvents.
A summary of its key properties is presented below.
| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source(s) |
| CAS Number | 2217-41-6 | 6271-86-9 | [1][2] |
| Molecular Formula | C₁₀H₁₃N | C₁₀H₁₄ClN | [2][3] |
| Molecular Weight | 147.22 g/mol | 183.68 g/mol | [2][3] |
| IUPAC Name | 5,6,7,8-tetrahydronaphthalen-1-amine | 5,6,7,8-tetrahydronaphthalen-1-aminium chloride | [4] |
| Synonyms | 1-Amino-5,6,7,8-tetrahydronaphthalene, 5-Aminotetralin | N/A | [1][4][5][6] |
| Appearance | Colorless to brown liquid | White to greyish-white solid | [5][7] |
| Melting Point | 38 °C (lit.) | Not specified | [1] |
| Boiling Point | 275-277 °C (lit.) | Not applicable | [1] |
| Refractive Index (n20/D) | 1.590 (lit.) | Not applicable | [1] |
| InChI Key | SODWJACROGQSMM-UHFFFAOYSA-N | Not specified | [1][6] |
Synthesis and Purification
The synthesis of 5,6,7,8-Tetrahydro-1-naphthylamine typically starts from more readily available naphthalene derivatives. A common and logical approach involves the reduction of 1-nitronaphthalene. This process is generally a two-step procedure which provides a high-yield pathway to the target molecule.
Conceptual Synthetic Pathway
Caption: Plausible synthetic route from 1-Naphthol.
Step-by-Step Protocol (Conceptual)
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Reduction of 1-Naphthol: The aromatic precursor, 1-naphthol, can be reduced to 5,6,7,8-tetrahydro-1-naphthol. This can be achieved via catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under hydrogen pressure. An alternative method is the Birch reduction, using lithium metal in liquid ammonia with an alcohol quench, which selectively reduces one of the aromatic rings.[8]
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Conversion to Amine: The resulting tetrahydronaphthol can be converted to the corresponding amine. While classic methods like the Bucherer reaction exist, modern organic synthesis might employ more efficient catalytic amination strategies.
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Purification of the Free Base: The crude 5,6,7,8-Tetrahydro-1-naphthylamine is typically purified by vacuum distillation to yield a high-purity liquid.
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Formation of the Hydrochloride Salt: To prepare the hydrochloride salt, the purified free base is dissolved in a suitable anhydrous solvent (e.g., diethyl ether or isopropanol). A stoichiometric amount of hydrogen chloride (either as a gas or dissolved in an appropriate solvent) is then added. The hydrochloride salt, being insoluble in many organic solvents, precipitates out and can be collected by filtration, washed with cold solvent, and dried under vacuum.
Analytical Characterization
Ensuring the identity, purity, and quality of 5,6,7,8-Tetrahydro-1-naphthylamine hydrochloride is critical for its application in research and development. A multi-technique approach is required for full characterization.
Analytical Workflow
Caption: Standard analytical workflow for quality control.
Key Analytical Methodologies
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High-Performance Liquid Chromatography (HPLC): This is the primary technique for assessing purity. A reverse-phase (RP) HPLC method is suitable.[9]
-
Column: C18 or a specialized column like Newcrom R1.[9]
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier like phosphoric acid or formic acid for Mass Spectrometry compatibility is effective.[9]
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of the naphthalene ring (typically around 220-280 nm).
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is essential for unambiguous structural confirmation.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the benzylic protons (alpha to the aromatic ring), and the aliphatic protons of the saturated ring.[10]
-
¹³C NMR: The carbon NMR provides information on the number and type of carbon atoms in the molecule.
-
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. For the free base, the molecular ion peak [M]+ would be observed at m/z 147.[10][11]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups. The spectrum for 5,6,7,8-Tetrahydro-1-naphthylamine will show characteristic N-H stretching bands for the primary amine and C-H stretching for the aromatic and aliphatic portions.[6]
Applications in Research and Drug Development
The true value of 5,6,7,8-Tetrahydro-1-naphthylamine hydrochloride lies in its role as a versatile chemical intermediate. Its rigid scaffold and reactive amine handle make it a valuable building block for synthesizing biologically active molecules.
Key Synthetic Applications
Caption: Role as a reagent in synthesizing bioactive molecules.
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BK Channel Activators: 5,6,7,8-Tetrahydro-1-naphthylamine is a documented reagent in the synthesis of GoSlo-SR-5-69, which is a potent activator of large-conductance Ca²⁺-activated K⁺ (BK) channels.[12] BK channels are involved in various physiological processes, including regulating neuronal excitability and smooth muscle tone, making them attractive targets for drug discovery.
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HIF Pathway Inhibitors: The compound is also used to synthesize benzopyrans and related structures that act as inhibitors of the hypoxia-inducible factor (HIF) pathway.[12] The HIF pathway is a critical regulator of cellular response to low oxygen levels and is implicated in cancer progression and other diseases. Inhibiting this pathway is a key strategy in modern oncology research.
Safety, Handling, and Storage
Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound. The hydrochloride salt is generally less hazardous to handle than the volatile free base.
Hazard Identification and Personal Protection
The compound may cause skin, eye, and respiratory tract irritation.[5] Ingestion may be harmful.[5]
| Hazard Category | GHS Classification | Precautionary Measures |
| Eye Contact | May cause eye irritation | Wear appropriate protective eyeglasses or chemical safety goggles.[5] |
| Skin Contact | May cause skin irritation | Wear appropriate protective gloves and clothing to prevent skin exposure.[5] |
| Inhalation | May cause respiratory tract irritation | Use with adequate ventilation. If necessary, use a NIOSH-approved respirator.[5] |
| Ingestion | May be harmful if swallowed | Do not ingest. Wash hands thoroughly after handling.[5] |
Storage and Handling Protocols
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Storage: Store in a cool, dry place away from strong oxidizing agents.[5] The container should be kept tightly closed to prevent moisture absorption and degradation.[5]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[5] Avoid generating dust if using the solid hydrochloride salt. After handling, wash hands and any exposed skin thoroughly.[5]
-
Spills: In case of a small spill, absorb the material with an inert substance like dry sand or earth and place it into a chemical waste container for proper disposal.[5]
Conclusion
5,6,7,8-Tetrahydro-1-naphthylamine hydrochloride is more than just a chemical with a CAS number; it is a key enabler in the discovery of novel therapeutics. Its well-defined physical and chemical properties, established synthetic routes, and clear analytical protocols make it a reliable tool for medicinal chemists. Its demonstrated utility in the creation of potent BK channel activators and HIF pathway inhibitors underscores its importance in modern drug development pipelines. Adherence to rigorous safety and handling procedures is essential for leveraging this versatile building block to its full potential in the laboratory.
References
- ChemicalBook. (2025). 5,6,7,8-Tetrahydro-1-naphthylamine | 2217-41-6.
- SIELC. (n.d.). Separation of 1-Naphthylamine, 5,6,7,8-tetrahydro- on Newcrom R1 HPLC column.
- Sigma-Aldrich. (n.d.). 5,6,7,8-Tetrahydro-1-naphthylamine 99% 2217-41-6.
- TCI Chemicals. (n.d.). 5,6,7,8-Tetrahydro-1-naphthylamine 2217-41-6.
- ChemicalBook. (n.d.). 5,6,7,8-Tetrahydro-1-naphthylamine(2217-41-6).
- Sigma-Aldrich. (n.d.). 5,6,7,8-Tetrahydro-1-naphthylamine 99 2217-41-6.
- Fisher Scientific. (n.d.). 5,6,7,8-Tetrahydro-1-naphthylamine 98.0+%, TCI America™.
- ChemicalBook. (n.d.). 5,6,7,8-Tetrahydro-1-naphthylamine(2217-41-6) 1H NMR.
- Organic Syntheses. (n.d.). ar-TETRAHYDRO-α-NAPHTHOL.
- NIST. (n.d.). 1-Naphthalenamine, 5,6,7,8-tetrahydro-.
- Santa Cruz Biotechnology. (n.d.). 5,6,7,8-Tetrahydro-1-naphthylamine | CAS 2217-41-6.
- Sigma-Aldrich. (n.d.). 5,6,7,8-tetrahydro-1-naphthalenamine hydrochloride.
- Loba Chemie. (2015). 1-NAPHTHYLAMINE HYDROCHLORIDE For Synthesis MSDS.
- NIST. (n.d.). 1-Naphthalenamine, 5,6,7,8-tetrahydro- (Mass Spectrum).
Sources
- 1. 5,6,7,8-四氢-1-萘胺 99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 5,6,7,8-TETRAHYDRO-1-NAPHTHALENAMINE HYDROCHLORIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. 5,6,7,8-Tetrahydro-1-naphthylamine 98.0+%, TCI America 5 mL | Buy Online | TCI America | Fisher Scientific [fishersci.ca]
- 5. 5,6,7,8-Tetrahydro-1-naphthylamine(2217-41-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. 1-Naphthalenamine, 5,6,7,8-tetrahydro- [webbook.nist.gov]
- 7. lobachemie.com [lobachemie.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Separation of 1-Naphthylamine, 5,6,7,8-tetrahydro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. 5,6,7,8-Tetrahydro-1-naphthylamine(2217-41-6) 1H NMR spectrum [chemicalbook.com]
- 11. 1-Naphthalenamine, 5,6,7,8-tetrahydro- [webbook.nist.gov]
- 12. 5,6,7,8-Tetrahydro-1-naphthylamine | 2217-41-6 [chemicalbook.com]
